molecular formula C15H16IN5S B14859475 1-Methyl-4-{4-methyl-5-[2-(methylamino)-4-pyrimidinyl]-1,3-thiazol-2-yl}pyridinium iodide

1-Methyl-4-{4-methyl-5-[2-(methylamino)-4-pyrimidinyl]-1,3-thiazol-2-yl}pyridinium iodide

Cat. No.: B14859475
M. Wt: 425.3 g/mol
InChI Key: LIODLUWPXQHOFY-UHFFFAOYSA-M
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Description

1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinium core substituted with a thiazole and pyrimidine moiety, making it a versatile candidate for research in medicinal chemistry and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinium core, followed by the introduction of the thiazole and pyrimidine groups through various coupling reactions. Common reagents used in these steps include methyl iodide, thionyl chloride, and various amines. The reaction conditions often involve refluxing in solvents like ethanol or dimethylformamide (DMF) to ensure complete conversion and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the normal function .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Triazole-pyrimidine hybrids
  • Indole derivatives

Uniqueness

1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide stands out due to its unique combination of pyridinium, thiazole, and pyrimidine moieties. This structural diversity allows it to interact with a wide range of biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C15H16IN5S

Molecular Weight

425.3 g/mol

IUPAC Name

N-methyl-4-[4-methyl-2-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine;iodide

InChI

InChI=1S/C15H16N5S.HI/c1-10-13(12-4-7-17-15(16-2)19-12)21-14(18-10)11-5-8-20(3)9-6-11;/h4-9H,1-3H3,(H,16,17,19);1H/q+1;/p-1

InChI Key

LIODLUWPXQHOFY-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=N1)C2=CC=[N+](C=C2)C)C3=NC(=NC=C3)NC.[I-]

Origin of Product

United States

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